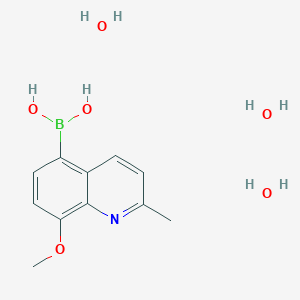

(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate

Vue d'ensemble

Description

“(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate” is a chemical compound with the empirical formula C11H18BNO6 . It has a molecular weight of 271.07 . This compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Physical And Chemical Properties Analysis

“(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would require additional experimental data.Applications De Recherche Scientifique

Sensing Applications

Boronic acids, including (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate, are known for their ability to form reversible covalent complexes with diols and other Lewis bases . This property is exploited in the development of sensors, particularly for detecting sugars and other biological analytes. The compound’s specificity and sensitivity make it valuable for monitoring glucose levels in diabetic care and other medical diagnostics.

Biological Labelling and Protein Manipulation

The interaction of boronic acids with diols is also utilized in biological labelling and protein manipulation . (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate can be used to modify proteins or to label cells, providing a tool for biochemists to track biological processes or to isolate specific proteins or cell types.

Therapeutic Development

In pharmaceutical research, boronic acids are investigated for their therapeutic potential. The compound could be a building block for creating new drugs, especially those targeting enzymatic pathways or protein interactions . Its role in the development of insulin release systems is particularly noteworthy.

Material Science

Boronic acids are integral in material science for creating polymers with unique properties . (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate may contribute to the development of smart materials that can respond to environmental stimuli, such as changes in pH, temperature, or the presence of specific molecules.

Environmental Science

In environmental science, boronic acid derivatives are explored for their use in detecting and measuring pollutants. The compound’s sensitivity to various agents can be harnessed to develop assays for monitoring environmental health and safety .

Analytical Chemistry

The compound’s role in analytical chemistry is significant, particularly in the development of chromatographic techniques and mass spectrometry methods. It can be used to improve the detection and quantification of complex biological samples, enhancing the accuracy of analytical results .

Agriculture

While specific applications in agriculture are not directly mentioned, boronic acids’ general role in sensing and diagnostics could extend to agricultural uses, such as monitoring crop health or detecting pathogens .

Biochemistry

In biochemistry, (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate can be used in the study of glycation processes and the electrophoresis of glycated molecules. This has implications for understanding diseases like diabetes at a molecular level .

Safety and Hazards

Propriétés

IUPAC Name |

(8-methoxy-2-methylquinolin-5-yl)boronic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BNO3.3H2O/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7;;;/h3-6,14-15H,1-2H3;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPCYWXCCHWSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1423169.png)

![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1423170.png)

![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)

![Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride](/img/structure/B1423191.png)